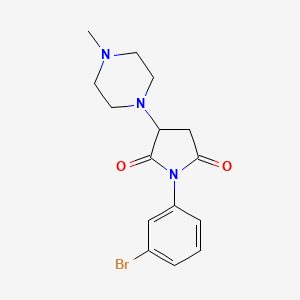![molecular formula C25H24N2O3 B4963900 N-[3-(4-morpholinylcarbonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4963900.png)
N-[3-(4-morpholinylcarbonyl)phenyl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-morpholinylcarbonyl)phenyl]-2,2-diphenylacetamide, also known as MDL-71782, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of diphenylacetamides and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
N-[3-(4-morpholinylcarbonyl)phenyl]-2,2-diphenylacetamide acts as a selective antagonist of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the brain. By blocking the GABA-A receptor, this compound can modulate the activity of neurons in the brain and affect various physiological processes, such as neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of seizure activity, and the reduction of anxiety-like behavior in animal models. This compound has also been found to have potential anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(4-morpholinylcarbonyl)phenyl]-2,2-diphenylacetamide has several advantages for use in lab experiments, including its high potency and selectivity for the GABA-A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential to interact with other receptors and ion channels in the brain.
Orientations Futures
There are several future directions for research on N-[3-(4-morpholinylcarbonyl)phenyl]-2,2-diphenylacetamide, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of neurological disorders, and the exploration of its mechanisms of action in the brain. Additionally, further research is needed to explore the potential side effects and safety of this compound in humans.
Méthodes De Synthèse
N-[3-(4-morpholinylcarbonyl)phenyl]-2,2-diphenylacetamide can be synthesized using a multi-step process that involves the reaction of 4-morpholinecarboxylic acid with 3-nitrobenzoyl chloride to form 3-nitrobenzoyl-4-morpholinecarboxylic acid. This intermediate is then reacted with diphenylacetyl chloride to form this compound. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
N-[3-(4-morpholinylcarbonyl)phenyl]-2,2-diphenylacetamide has been extensively studied for its potential use in scientific research. It has been found to have various applications in the field of neuroscience, including as a tool for studying the role of GABA receptors in the brain. This compound has also been studied for its potential use in the treatment of various neurological disorders, such as epilepsy and anxiety.
Propriétés
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-24(23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)26-22-13-7-12-21(18-22)25(29)27-14-16-30-17-15-27/h1-13,18,23H,14-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEJZGHDSYGJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)acetamide](/img/structure/B4963821.png)
![1-(3-{1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4963834.png)
![2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4963847.png)

![2-({1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4963852.png)
![N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4963861.png)
![5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4963862.png)





![N~2~-(3,4-dichlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4963907.png)
![3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4963914.png)